tert-Butyl (trans-4-vinylcyclohexyl)carbamate

Stereoselective Synthesis Polymer Chemistry Asymmetric Catalysis

Researchers need bifunctional building blocks with defined stereochemistry to control PROTAC ternary complex geometry or polymer backbone rigidity. The cis-isomer or flexible linkers fail to replicate this spatial constraint. - **Precise stereochemistry**: trans-1,4-disubstituted cyclohexane ring ensures fixed 3D orientation between reactive handles. - **Orthogonal functionality**: Boc-protected amine and terminal vinyl enable sequential conjugation without cross-reactivity. - **Commercial supply**: ≥97% purity, available for immediate R&D shipment. Ideal for PROTAC synthesis, stereoselective catalysis studies, and rigid polymers.

Molecular Formula C13H23NO2
Molecular Weight 225.332
CAS No. 1198355-16-6
Cat. No. B598913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (trans-4-vinylcyclohexyl)carbamate
CAS1198355-16-6
Molecular FormulaC13H23NO2
Molecular Weight225.332
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)C=C
InChIInChI=1S/C13H23NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h5,10-11H,1,6-9H2,2-4H3,(H,14,15)
InChIKeySLGRVODTFJIPNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure and Classification


tert-Butyl (trans-4-vinylcyclohexyl)carbamate (CAS 1198355-16-6) is a bifunctional organic compound characterized by a trans-4-vinylcyclohexyl scaffold bearing a tert-butyloxycarbonyl (Boc)-protected amine group . It has the molecular formula C₁₃H₂₃NO₂ and a molecular weight of 225.33 g/mol , . Commercially available with a typical purity specification of 97% , , this compound serves primarily as a synthetic intermediate and polymerizable monomer in pharmaceutical research and polymer chemistry , . Its distinctive structural features include the trans-configuration at the cyclohexane ring, which imposes defined stereochemical constraints on any subsequent reactions , and the dual functional handles—the Boc-protected amine and the terminal vinyl group—that enable orthogonal synthetic manipulations .

Bifunctional monomer: vinyl for polymerization, Boc-amine for latent functionalization
Stereodefined trans-cyclohexane scaffold provides a rigid spatial arrangement
Boc deprotection enables sequential orthogonal chemistry

Why Analogs Fail in Precision Synthesis


Substituting tert-Butyl (trans-4-vinylcyclohexyl)carbamate with structurally similar analogs is not straightforward due to the compound's unique combination of stereochemical and functional properties. The trans-1,4-disubstituted cyclohexane core defines a specific, rigid spatial arrangement between the reactive vinyl group and the Boc-protected amine . This fixed geometry, combined with the orthogonal reactivity of the two functional handles, governs the compound's behavior in polymerization and subsequent deprotection steps , . Replacing it with the cis-isomer would alter the polymer chain conformation and the spatial orientation of the amine group post-deprotection, while analogs lacking the Boc group or with different protecting groups would require entirely different reaction conditions and could lead to incompatible functional group interconversions , [1]. The following evidence guide details the quantifiable and verifiable differences that support the selection of this specific trans-isomer for demanding research applications.

cis-isomer
Different ring geometry may alter polymer chain conformation and stereochemical reaction outcomes
free amine analog
Lack of Boc protection may lead to premature reactions or interfere with vinyl polymerization
analog without vinyl
No polymerizable handle removes the possibility of conjugation or backbone incorporation

Quantitative Differentiation Evidence


Trans vs. Cis Stereochemical Constraints

The target compound features a trans-1,4-disubstituted cyclohexane ring, which dictates a fixed spatial orientation between the vinyl and Boc-protected amine groups. This is in contrast to the cis-isomer, where the substituents are on the same face of the ring, leading to a different molecular geometry . In polymerization, the trans-geometry of the monomer influences the resulting polymer's chain conformation and material properties. Furthermore, in Pd-catalyzed substitution reactions, the stereochemical course is directly governed by the substrate's geometry; the trans-configuration leads to a specific enantioselective oxidative addition step that would differ for the cis-isomer [1].

Trans vs. Cis geometry
Class-level inference
trans-1,4-substitution vs. cis (same-face)
Trans-geometry may dictate polymer microstructure and enantioselective oxidative addition steps
Depends on chair conformation; Pd-catalyzed substitution studies
Stereoselective Synthesis Polymer Chemistry Asymmetric Catalysis

Orthogonal Handles for Chemoselective Reactions

The compound contains two orthogonal reactive sites: a Boc-protected amine and a terminal vinyl group. This dual functionality allows for sequential, chemoselective reactions. In contrast, a simple analog like trans-4-vinylcyclohexylamine (lacking the Boc group) would present a free amine that could interfere with vinyl polymerization or participate in unwanted side reactions . Similarly, tert-butyl cyclohexylcarbamate (lacking the vinyl group) offers no handle for polymerization or conjugation . The specific combination in CAS 1198355-16-6 is explicitly categorized as a 'Protein Degrader Building Block,' a class of intermediates for synthesizing PROTACs, which require precisely such orthogonal linkers .

Orthogonal handles
Class-level inference
Boc-amine + terminal vinyl (two sites) vs. one reactive handle in comparators
May enable sequential chemoselective reactions for PROTAC linker assembly
Free amine or non-vinyl analogs lack orthogonal reactivity
PROTACs Protein Degraders Bifunctional Linkers

Solid-State and Solubility Profile Advantages

The target compound is a solid at ambient temperature, a physical characteristic that simplifies handling, weighing, and storage compared to liquid analogs . Its solubility profile—slightly soluble in water , but amenable to organic solvents—is typical for Boc-protected amines and is advantageous for reactions performed in non-aqueous media (e.g., polymerizations, peptide couplings). This is in contrast to the free amine analog, trans-4-vinylcyclohexylamine, which would be a liquid with higher water solubility and potentially different handling requirements and stability.

Physical state & solubility
Cross-study comparable
Solid at ambient temp; slightly water-soluble
Solid form may simplify precise weighing and anhydrous reaction setups
Comparators often liquid; handling differences may affect protocol transfer
Solid-Phase Synthesis Monomer Preparation Formulation

High-Purity Commercial Supply for Reproducibility

Multiple reputable vendors (including Thermo Scientific, ABCR, AKSci, and CalpacLab) supply this compound with a minimum purity specification of 97% , , , . This level of purity ensures a reliable and consistent starting material for sensitive synthetic transformations, particularly in polymer chemistry where monomer purity can significantly impact polymerization kinetics, molecular weight distribution, and final material properties. A lower purity grade (e.g., 90-95% typically found for some other vinyl monomers) would introduce unknown impurities that could act as chain transfer agents or catalyst poisons, leading to irreproducible results.

Commercial purity
Cross-study comparable
97% (minimum)
May support reproducibility in sensitive polymerizations and coupling steps
Multiple suppliers; typical vinyl monomer purity 90-95%
Reproducibility Quality Control Synthetic Reliability

Room Temperature Storage Stability

The compound is stable at room temperature, eliminating the need for cold-chain logistics and specialized storage equipment such as freezers or refrigerators , . This is a practical advantage over more sensitive vinyl monomers or unprotected amines, which may require low-temperature storage to prevent premature polymerization or oxidation. For example, some acrylate monomers must be stored at 2-8°C to prevent autopolymerization, whereas CAS 1198355-16-6's room temperature stability simplifies inventory management and reduces the risk of material degradation due to temperature excursions during shipping and storage .

Storage stability
Cross-study comparable
Stable at room temperature (20-25°C)
May reduce cold-chain logistics and degradation risk during shipping
Comparable acrylate monomers often require 2-8°C storage
Storage Stability Logistics

Research and Industrial Applications


PROTACs and Heterobifunctional Degraders

This compound is specifically categorized as a 'Protein Degrader Building Block,' making it an ideal linker precursor for synthesizing PROTACs (PROteolysis TArgeting Chimeras) and other targeted protein degradation molecules . PROTACs require a bifunctional linker with two orthogonal reactive ends to connect a ligand for the target protein to an E3 ubiquitin ligase ligand [1]. The orthogonal nature of the vinyl group and the Boc-protected amine in CAS 1198355-16-6 provides exactly this functionality, enabling sequential conjugation without interference . The trans-cyclohexane core further provides a rigid, well-defined spacer that can influence the ternary complex formation and degradation efficiency.

Specialty Polymers for Coatings and Adhesives

The compound's vinyl group enables it to act as a versatile monomer in the synthesis of specialty polymers . The trans-cyclohexane ring imparts rigidity to the polymer backbone, which can enhance thermal stability and mechanical properties compared to polymers derived from more flexible, acyclic monomers . The pendant Boc-protected amine can serve as a latent functional group for post-polymerization modification. After polymerization, the Boc group can be removed under mild acidic conditions to reveal a free amine, allowing for further functionalization, cross-linking, or adhesion promotion, making these polymers suitable for advanced coatings and adhesive applications .

Small Molecule Libraries for Medicinal Chemistry

In medicinal chemistry, the trans-4-vinylcyclohexyl scaffold is a valuable building block for generating structural diversity. The defined trans-geometry of the cyclohexane ring provides a rigid, three-dimensional core that can be used to explore novel chemical space . The vinyl group can be functionalized via cross-coupling reactions (e.g., Heck or Suzuki) or polymerization to introduce various pharmacophores . The Boc-protected amine offers a convenient point of attachment for other molecular fragments after deprotection, making it an efficient starting point for synthesizing small molecule libraries with defined stereochemistry and potential biological activity .

Asymmetric Catalysis and Stereoselective Transformations

The defined trans-stereochemistry of the cyclohexane ring in CAS 1198355-16-6 makes it a valuable substrate for investigating stereoselective reactions. The rigid, achiral scaffold is an ideal platform for studying enantioselective transformations, such as Pd-catalyzed substitutions [2]. Researchers can use this compound to probe the stereochemical course of catalytic cycles, where the trans-geometry dictates the facial selectivity of the substrate during the reaction's key steps. This fundamental understanding can then be applied to develop new asymmetric methodologies.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal reactive handles (vinyl & Boc-amine)
Sequential conjugation efficiency
Specialty polymer monomer
Rigid trans-cyclohexane backbone
Post-polymerization amine functionalization
Diversity-oriented synthesis
Stereochemically defined scaffold
Derivatization via cross-coupling reactions
Stereoselective reaction studies
trans-1,4-disubstituted geometry
Facial selectivity in catalytic cycles
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